molecular formula C9H10N2 B3056946 5-ethynyl-N,N-dimethylpyridin-2-amine CAS No. 754190-29-9

5-ethynyl-N,N-dimethylpyridin-2-amine

Cat. No.: B3056946
CAS No.: 754190-29-9
M. Wt: 146.19 g/mol
InChI Key: PFWBEVYJTRJBSQ-UHFFFAOYSA-N
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Description

5-ethynyl-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-ethynyl-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-4-8-5-6-9(10-7-8)11(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBEVYJTRJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610728
Record name 5-Ethynyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754190-29-9
Record name 5-Ethynyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Pyridine Derivatives in Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in a multitude of scientific disciplines. nih.govwikipedia.org Their unique electronic properties, arising from the electronegative nitrogen atom, render them indispensable in fields ranging from medicinal chemistry and materials science to catalysis.

In medicinal chemistry , the pyridine scaffold is a privileged structure, found in a vast number of natural products, including vitamins and alkaloids, and is a core component in over 7,000 approved drug molecules. acs.org Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govwikipedia.org This wide range of therapeutic applications continually drives research into the synthesis and functionalization of novel pyridine-based compounds.

The utility of pyridine derivatives extends into materials science , where they are integral to the development of functional materials such as liquid crystals, high-energy materials, and fluorescent sensors. libretexts.org The ability to tune the electronic and photophysical properties of the pyridine ring through substitution allows for the rational design of materials with specific characteristics.

Furthermore, in the realm of catalysis , pyridine-based ligands are widely employed in organometallic chemistry. mdpi.com They can coordinate to a variety of metal centers, influencing the catalytic activity and selectivity of reactions such as cross-coupling and hydrogenation. The modular nature of pyridine synthesis allows for the fine-tuning of ligand properties to optimize catalytic performance.

Strategic Importance of Ethynyl and Amino Moieties in Heterocyclic Synthesis and Functionality

The specific substitution pattern of 5-ethynyl-N,N-dimethylpyridin-2-amine, featuring both an ethynyl (B1212043) and a dimethylamino group, is of particular strategic importance. These functional groups impart distinct and valuable properties to the pyridine (B92270) core, making the compound a versatile tool in organic synthesis and a candidate for various applications.

The ethynyl group is a highly versatile functional group in organic synthesis. It serves as a rigid and linear building block, which can be crucial for controlling the geometry of larger molecular architectures. A primary method for its introduction onto aromatic rings is the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The triple bond of the ethynyl group can participate in a variety of subsequent transformations, including cycloaddition reactions, providing access to more complex heterocyclic systems. Moreover, the ethynyl moiety can act as both a hydrogen-bond donor and acceptor, influencing the solid-state packing and intermolecular interactions of the molecule. nih.gov

The N,N-dimethylamino group , on the other hand, is a strong electron-donating group. When attached to the pyridine ring, it significantly increases the electron density of the aromatic system through resonance effects. researchgate.net This has a profound impact on the reactivity of the pyridine ring, enhancing the nucleophilicity of the ring nitrogen and influencing the regioselectivity of electrophilic substitution reactions. researchgate.net In the context of medicinal chemistry, the amino group is a key pharmacophore in many biologically active pyridine derivatives, contributing to their binding affinity with biological targets. It can also serve as a handle for further synthetic modifications, allowing for the construction of more elaborate molecules.

Computational Chemistry and Theoretical Studies on 5 Ethynyl N,n Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. ijcce.ac.irnih.govacs.org By calculating the electron density, DFT methods can determine the optimized molecular geometry, including bond lengths and angles, and provide insights into the distribution of electrons within the molecule. For 5-ethynyl-N,N-dimethylpyridin-2-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would reveal the influence of the electron-donating dimethylamino group and the π-system of the ethynyl (B1212043) group on the pyridine (B92270) ring. ijcce.ac.irresearchgate.net

The dimethylamino group at the 2-position is expected to increase the electron density of the pyridine ring through resonance and inductive effects. Conversely, the ethynyl group at the 5-position can act as a weak electron-withdrawing group and extends the π-conjugated system. DFT calculations would quantify these electronic effects, providing a detailed picture of the molecule's ground-state electronic properties. These calculations are foundational for further analyses, such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. ijcce.ac.ir

Table 1: Illustrative DFT-Calculated Properties of Substituted Pyridines

CompoundMethodDipole Moment (Debye)
4-Dimethylaminopyridine (B28879)wB97XD/6-31G(d,p)4.3
2-Aminopyridine (B139424)B3LYP/cc-pVDZ2.1
PyridineN/A2.2

This table presents data for related compounds to provide context for the expected properties of this compound. Data is sourced from computational studies on similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

For this compound, the electron-donating dimethylamino group would be expected to raise the energy of the HOMO, concentrating its electron density primarily on the pyridine ring and the amino nitrogen. The ethynyl group, with its π-system, would likely lower the energy of the LUMO. The interplay of these two substituents would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. nih.gov FMO analysis helps in identifying the sites for electrophilic and nucleophilic attack. The regions with the highest HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Table 2: Representative HOMO-LUMO Energy Gaps for Pyridine Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Pyridine Derivative A-6.5-1.55.0
Pyridine Derivative B-5.8-2.03.8
Imidazole Derivative-6.3-1.84.5

Note: This table contains representative data from computational studies on various heterocyclic compounds to illustrate the concept of the HOMO-LUMO gap. irjweb.com The values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Indices

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, shown in shades of blue). nih.gov

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and potentially on the ethynyl group's π-system, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP analysis for 4-dimethylaminopyridine (DMAP), a related compound, shows a negative region around the ring nitrogen, which is a center for electrophilic attack. nih.gov

Reactivity indices, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations and provide quantitative measures of a molecule's reactivity. irjweb.com A molecule with high hardness and low softness is generally less reactive. irjweb.com

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

ColorElectrostatic PotentialInterpretation
RedNegativeElectron-rich region, susceptible to electrophilic attack
BluePositiveElectron-poor region, susceptible to nucleophilic attack
GreenNeutralRegion of near-zero potential

Theoretical Modeling of Reaction Pathways and Catalytic Cycles

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energies, which govern the reaction rates. This is particularly useful for understanding reactions where the pyridine nitrogen acts as a nucleophile or a base, or where the ethynyl group participates in cycloadditions or coupling reactions.

For instance, if this compound were to act as a ligand in a catalytic cycle, DFT calculations could be used to model the coordination of the molecule to a metal center and the subsequent steps of the catalytic process. Such models can help in designing more efficient catalysts and understanding the role of the ligand's electronic and steric properties. Theoretical studies on substituted pyridines have been used to elucidate reaction pathways in processes like dehydrogenative coupling. nih.gov

Computational Studies of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. frontiersin.org this compound possesses several functional groups capable of participating in such interactions. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. acs.org The hydrogen atoms on the pyridine ring and the methyl groups can act as weak hydrogen bond donors.

Furthermore, the ethynyl group can participate in π-stacking interactions and can also act as a hydrogen bond donor (via the terminal hydrogen, if present) or acceptor (via the π-system). Computational methods, such as DFT with dispersion corrections, are essential for accurately modeling these weak interactions. rsc.org Studies on ethynyl-substituted compounds have highlighted the role of the ethynyl group in forming unique non-covalent interactions, such as C(π)⋯B interactions. nih.govrsc.org Analysis of the Hirshfeld surface and non-covalent interaction (NCI) plots can further reveal the nature and strength of these intermolecular forces, providing insights into the crystal packing and solid-state properties of the compound. nih.gov

Advanced Research Applications and Functional Material Precursors

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyridine (B92270) structural unit is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Compounds like 5-ethynyl-N,N-dimethylpyridin-2-amine, which are functionalized pyridines, are considered valuable building blocks in medicinal chemistry and organic synthesis. lifechemicals.com The utility of such compounds stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

The key functional groups of this compound—the terminal alkyne (ethynyl group), the nucleophilic dimethylamino group, and the pyridine ring's nitrogen atom—provide multiple handles for synthetic manipulation. The ethynyl (B1212043) group is particularly notable for its participation in a variety of coupling reactions, such as Sonogashira, Glaser, and cycloaddition reactions, enabling the construction of more complex molecular architectures. This reactivity allows it to serve as a cornerstone in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. nih.gov The amino group, a primary feature of the molecule, is crucial for forming carbon-nitrogen bonds, which is a common requirement in the synthesis of pharmaceuticals and other bioactive compounds. enamine.net

The strategic placement of these functional groups on the pyridine scaffold allows for the systematic construction of novel compounds with potential applications in various fields, including drug discovery and materials science. nih.govenamine.net

Ligand Design and Application in Transition Metal Catalysis

The pyridine moiety is a well-established component in the design of ligands for transition metal catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate with a wide range of transition metals, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. mdpi.com this compound incorporates the pyridine N-donor, the dimethylamino group which can also act as a donor, and the ethynyl group which can be further functionalized, making it an excellent candidate for creating polydentate ligands.

These ligands can form stable complexes with transition metals like palladium, iron, and cobalt, which are active in various catalytic processes, including olefin polymerization. mdpi.comresearchgate.net The ability of such ligands to stabilize metal cations, particularly in lower oxidation states, is crucial for their catalytic activity in reactions like C-C bond formation. nih.gov

Ligand FeaturePotential Catalytic ApplicationMetal Center Examples
Pyridine-amine scaffoldOlefin Polymerization, Cross-Coupling ReactionsNi, Pd, Fe, Co
Ethynyl GroupPost-complexation modification, Catalyst immobilizationCu, Pd, Rh
Dimethylamino GroupElectronic property tuning, HemilabilityPd, Fe

The terminal alkyne of this compound makes it an ideal substrate and building block for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. mdpi.com This "click chemistry" reaction is a powerful tool for forming 1,4-disubstituted triazoles, which are important structural motifs in medicinal chemistry and materials science. The pyridine and amine functionalities within the molecule can potentially influence the catalytic cycle. For instance, the coordination of a nitrogen-containing group to the copper center has been shown to be essential in promoting the cycloaddition in related systems. nih.gov

In some cases, the amine or pyridine nitrogen can coordinate to the copper catalyst, potentially accelerating the reaction or influencing its regioselectivity. The development of catalysts where the ligand framework is derived from or incorporates structures similar to this compound could lead to more efficient and selective CuAAC reactions. nih.gov

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, heavily relies on the design of effective chiral ligands. nih.gov Pyridine-containing compounds are frequently used as scaffolds for such ligands. researchgate.net The structure of this compound provides a platform for the introduction of chirality. For example, the ethynyl group can be used to attach a chiral auxiliary or to build a larger, dissymmetric ligand structure through subsequent reactions.

The development of "planar-chiral" derivatives of related 4-(dimethylamino)pyridine (DMAP) has proven to be a successful strategy for creating enantioselective nucleophilic catalysts. scispace.com A similar approach could be applied to this compound, where coordination to a metal can induce planar chirality. Such chiral ligands are valuable in a wide range of metal-catalyzed reactions, leading to the synthesis of enantiomerically enriched compounds. nih.govnih.gov

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The defined geometry and functional groups of this compound make it an excellent candidate for constructing ordered supramolecular assemblies.

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. mdpi.commdpi.com The rigid ethynylpyridine scaffold can be incorporated into larger macrocyclic or cage-like host structures. The pyridine nitrogen and the π-system of the alkyne and aromatic ring can all participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for guest recognition and binding. mdpi.com The phenothiazine (B1677639) scaffold, for example, has been identified as a privileged structure for binding to cyclodextrin (B1172386) hosts, and similarly, the distinct electronic and structural features of ethynylpyridines could be exploited to design hosts with high affinity and selectivity for specific guests. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govnsf.gov The nitrogen atoms in the pyridine ring of this compound are effective halogen bond acceptors.

Studies on related pyrimidine-based molecules have demonstrated their ability to act as ditopic halogen bond acceptors, forming one-dimensional supramolecular polymers with halogen bond donors like diiodotetrafluorobenzenes. mdpi.comnsf.gov In these structures, strong and directional C–I···N interactions dictate the assembly of the molecules in the solid state. nih.govnsf.gov The ethynyl group can also participate in weaker C–I···π interactions. nih.gov The combination of these interactions allows for the rational design and construction of co-crystals and other multicomponent molecular solids with predictable geometries and properties. nsf.govmdpi.com

Interaction TypePotential Donor/Acceptor Role of the CompoundExample Partner Molecule
Halogen Bonding Halogen Bond Acceptor (Pyridine N)1,3-Diiodotetrafluorobenzene
π-π Stacking π-surface for stacking interactionsElectron-poor aromatics
Hydrogen Bonding H-bond acceptor (Pyridine/Amine N)Alcohols, Carboxylic Acids
Host-Guest Component of a Host ScaffoldVarious small molecule guests

Design of Chemical Sensing Scaffolds

The pyridine nitrogen and the dimethylamino group in this compound offer potential coordination sites for metal ions and other analytes. The ethynyl group serves as a versatile handle for incorporating this fragment into larger macromolecular structures, such as polymers or surfaces, to create sophisticated chemical sensing platforms. While direct research on this compound as a primary component in chemical sensors is not extensively documented in publicly available literature, the principles of sensor design using analogous ethynylpyridine derivatives are well-established.

The general approach involves the functionalization of the ethynyl group via reactions like click chemistry or Sonogashira coupling to attach it to a signaling unit or a solid support. The pyridine and dimethylamino functionalities can then interact with target analytes, leading to a detectable change in the optical or electronic properties of the material. For instance, the binding of a metal ion to the nitrogen atoms could modulate the fluorescence or absorbance spectrum of a larger conjugated system into which the this compound unit is incorporated. The development of such sensors often involves the synthesis of a library of related compounds to optimize sensitivity and selectivity for a specific analyte.

Precursors for Advanced Organic Materials Research

The presence of the terminal alkyne in this compound makes it a valuable monomer or precursor for the synthesis of a variety of advanced organic materials. Its ability to participate in polymerization and cross-coupling reactions allows for its integration into complex molecular architectures with tailored properties.

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double or triple bonds, which leads to delocalized π-electron systems and interesting electronic and optical properties. The ethynyl group of this compound provides a direct route for its incorporation into the backbone of such polymers through reactions like Glaser coupling or by copolymerization with other ethynyl- or halo-substituted monomers via Sonogashira coupling.

The inclusion of the dimethylaminopyridine moiety into a conjugated polymer backbone can significantly influence the material's properties. The electron-donating nature of the dimethylamino group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, thereby tuning its band gap and redox properties. The pyridine ring can also influence the polymer's solubility, processability, and solid-state packing, all of which are critical factors for device performance. Research in this area focuses on synthesizing novel polymers and characterizing their structural, thermal, and photophysical properties to assess their potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymerization MethodComonomer TypePotential Polymer Properties
Glaser CouplingSelf-couplingHomopolymers with repeating dimethylaminopyridine units
Sonogashira CouplingDi- or poly-haloarenesCopolymers with alternating donor-acceptor structures

This table is interactive. Click on the headers to sort.

In addition to direct incorporation into polymer backbones, this compound can serve as a precursor for the synthesis of more complex molecules intended for optoelectronic research. The ethynyl group can be transformed into various other functional groups or used as a point of attachment for other chromophores or electronically active moieties.

For example, the ethynyl group can undergo cycloaddition reactions to form heterocyclic rings, or it can be used in coupling reactions to synthesize larger, well-defined oligomers with precise lengths and functionalities. These tailored molecules can then be studied for their fundamental photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes. Understanding these properties is crucial for designing new materials for applications in areas like fluorescent probes, nonlinear optics, and as components in electronic devices. The dimethylaminopyridine unit within these structures is expected to impart favorable electronic characteristics, such as strong intramolecular charge transfer, which is often a key feature in materials designed for optoelectronic applications.

Research AreaPrecursor FunctionalityResulting Structure
Fluorescent ProbesEthynyl group for coupling to fluorophoresDonor-acceptor fluorescent dyes
Nonlinear OpticsExtended π-conjugation via couplingMolecules with large hyperpolarizabilities
Organic ElectronicsBuilding block for defined oligomersWell-defined materials for structure-property studies

This table is interactive. Click on the headers to sort.

Future Research Directions for 5 Ethynyl N,n Dimethylpyridin 2 Amine

Development of More Sustainable and Green Synthetic Methodologies

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research into the synthesis of 5-ethynyl-N,N-dimethylpyridin-2-amine should prioritize these aspects.

Current synthetic routes often rely on traditional cross-coupling reactions which may involve hazardous solvents, stoichiometric reagents, and energy-intensive purification steps. Prospective research should aim to develop methodologies that are not only efficient but also environmentally benign. Key areas of investigation include:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow systems can offer significant advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. mdpi.com This approach can reduce reaction times and minimize waste generation. mdpi.com

Green Solvents and Catalysts: Exploration into the use of deep eutectic solvents (DESs) or ionic liquids (ILs) as reaction media could provide sustainable alternatives to volatile organic compounds. mdpi.comresearchgate.net These solvent systems can enhance reaction rates and, in some cases, can be recycled and reused. mdpi.com Furthermore, developing heterogeneous catalysts or biocatalytic methods could simplify product isolation and reduce the environmental impact associated with traditional homogeneous catalysts.

Atom Economy: Future synthetic strategies should be designed to maximize atom economy. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the formation of byproducts.

Green Synthetic Strategy Potential Advantages Research Focus
Continuous Flow ChemistryReduced reaction time, improved safety, automation, less waste. mdpi.comDevelopment of microreactor setups for Sonogashira or related couplings.
Deep Eutectic Solvents (DESs)Recyclable, biodegradable, enhanced reaction rates. mdpi.comScreening DESs for solubility and catalytic activity in the synthesis of ethynylpyridines.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Engineering enzymes for specific C-C bond formation on the pyridine (B92270) ring.
Heterogeneous CatalysisEase of catalyst separation and recycling, process simplification.Development of polymer- or silica-supported palladium catalysts for ethynylation.

Exploration of Novel Reactivity Modes and Catalytic Applications

The dual functionality of this compound—the terminal alkyne and the DMAP-like core—presents a rich landscape for exploring new chemical reactions and applications in catalysis.

The dimethylamino group on the pyridine ring renders the nitrogen atom highly nucleophilic, making the molecule a potent catalyst analogous to 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org DMAP is a well-established catalyst for a wide array of reactions, including esterifications and acylations. wikipedia.org The ethynyl (B1212043) substituent at the 5-position can electronically modulate this catalytic activity or serve as a handle for catalyst immobilization.

Future research should investigate:

Organocatalysis: A primary focus should be on harnessing the nucleophilic character of the pyridine nitrogen in asymmetric catalysis. By tethering chiral auxiliaries to the ethynyl group, novel chiral DMAP-type catalysts can be developed for kinetic resolutions and asymmetric synthesis. bham.ac.uk

Dual-Role Catalysis: The compound could potentially act as a dual-role catalyst where the alkyne group coordinates to a metal center while the pyridine nitrogen acts as a nucleophilic or basic site, enabling tandem reaction sequences.

Click Chemistry and Ligand Development: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward covalent attachment of the molecule to polymers, surfaces, or biomolecules. Furthermore, the resulting triazole can act as a coordinating ligand for transition metals, opening avenues for creating novel metallo-catalysts.

Integration into Multifunctional Advanced Organic Architectures

As a bifunctional building block, this compound is an ideal candidate for constructing complex, high-value organic materials with tailored properties.

The rigid pyridine ring and the linear ethynyl group can impart specific structural and electronic properties to polymers and supramolecular assemblies. Research efforts should be directed towards incorporating this molecule into:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The pyridine nitrogen can serve as a coordinating site for metal ions in MOFs, while the ethynyl group can be used in polymerization reactions to form the extended networks of COFs. The presence of the dimethylamino group within the pores of these materials could create catalytically active sites.

Conductive Polymers: Polymers containing conjugated backbones of ethynyl-pyridine units could exhibit interesting electronic and photophysical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) or sensors.

Pharmacologically Active Scaffolds: The 2-aminopyrimidine (B69317) moiety is a prevalent scaffold in medicinal chemistry. nih.gov The ethynyl group provides a versatile point for modification via Sonogashira coupling or click chemistry to generate libraries of complex molecules for biological screening.

Advanced Architecture Method of Integration Potential Application
Catalytic PolymersPolymerization via the ethynyl group (e.g., alkyne metathesis).Heterogenized, recyclable organocatalysts for acylation reactions.
Metal-Organic Frameworks (MOFs)Pyridine nitrogen coordination to metal nodes.Gas storage, separation, or heterogeneous catalysis.
Bioconjugates"Click chemistry" coupling of the alkyne to azide-modified biomolecules.Targeted drug delivery, bio-imaging probes.
Small Molecule LibrariesSonogashira coupling with various aryl halides.Drug discovery and development. nih.gov

Deeper Computational and Theoretical Understanding of its Chemical Behavior and Interactions

To guide synthetic efforts and predict the properties of novel materials derived from this compound, a robust theoretical framework is essential. Computational chemistry offers powerful tools to investigate the molecule's intrinsic properties at an electronic level. nih.gov

Future computational studies should focus on:

Electronic Structure Analysis: Using Density Functional Theory (DFT), researchers can calculate key parameters such as HOMO-LUMO energy levels, molecular electrostatic potential, and charge distribution. This information is crucial for predicting the molecule's reactivity, its behavior as a catalyst, and its potential in electronic materials.

Reaction Mechanism Elucidation: Computational modeling can be employed to map the energy profiles of potential reactions, identify transition states, and provide detailed mechanistic insights. researchgate.net This is particularly valuable for understanding its catalytic cycle in organocatalytic applications or for predicting the regioselectivity of its reactions.

Intermolecular Interactions: Simulating the non-covalent interactions, such as hydrogen bonding and π-stacking, between molecules of this compound or with other molecules (e.g., substrates, solvent) is critical for understanding its behavior in the solid state and in solution. Molecular dynamics simulations can provide insights into the structural properties of larger assemblies, such as polymers or bioconjugates. researchgate.net

By pursuing these interconnected research avenues, the scientific community can fully exploit the synthetic versatility and functional potential of this compound, paving the way for innovations in sustainable chemistry, catalysis, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 5-ethynyl-N,N-dimethylpyridin-2-amine?

The synthesis typically involves nucleophilic substitution on halogenated pyridine precursors. For example, fluorinated pyridines can undergo substitution with sodium azide to introduce amino groups, followed by ethynylation using palladium-catalyzed coupling (e.g., Sonogashira reaction). Reaction conditions such as temperature (80–120°C), solvent (THF or DMF), and catalysts (e.g., Pd(PPh₃)₄/CuI) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the dimethylamine protons (δ ~2.8–3.2 ppm) and ethynyl carbon signals (δ ~70–90 ppm).
  • IR Spectroscopy : Detection of C≡C stretching (~2100 cm⁻¹) and N–H/N–C vibrations.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound in the lab?

Follow standard protocols for pyridine derivatives:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizers.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement of anisotropic displacement parameters for heavy atoms.
  • Validation of bond angles (e.g., C≡C–C geometry) and torsional angles to confirm substituent orientation.
  • Use of the R factor (<0.05) and wR factor (<0.15) to assess data quality .

Q. What strategies optimize the coordination of this compound with transition metals for catalytic applications?

The ethynyl group enhances π-backbonding, stabilizing metal complexes. Design considerations include:

  • Ligand Modifications : Introducing electron-donating groups (e.g., –NMe₂) to increase electron density on the pyridine ring.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve metal-ligand interaction.
  • Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd or Ni catalysts. Reference studies on similar pyridyl ligands for benchmarking .

Q. How to address conflicting NMR data when analyzing reaction byproducts?

Conflicting data may arise from tautomerism or impurities. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian).
  • Chromatographic Separation : Use preparative HPLC to isolate byproducts for individual analysis .

Methodological Considerations

  • Data Contradiction Analysis : For crystallographic or spectroscopic discrepancies, cross-validate results with multiple techniques (e.g., XRD + NMR + IR) and consult databases like Cambridge Structural Database (CSD) .
  • Experimental Design : When synthesizing derivatives, employ a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., temperature, catalyst loading) .

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Reactant of Route 1
Reactant of Route 1
5-ethynyl-N,N-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-ethynyl-N,N-dimethylpyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.